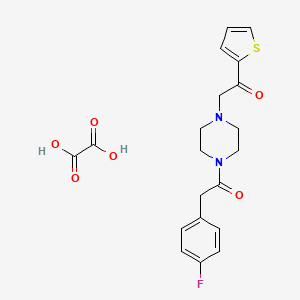
2-(4-Fluorophenyl)-1-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-Fluorophenyl)-1-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone oxalate is a useful research compound. Its molecular formula is C20H21FN2O6S and its molecular weight is 436.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-Fluorophenyl)-1-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone oxalate is a complex organic molecule with potential therapeutic applications. Its structural components suggest various biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of a 4-fluorophenyl group , a piperazine moiety , and a thiophene-derived ketone , indicating its potential for diverse biological interactions. The molecular formula is C18H18F1N3O3S, with a molecular weight of approximately 373.47 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C18H18F1N3O3S |
| Molecular Weight | 373.47 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticonvulsant Activity
Research has indicated that compounds with similar structural motifs to This compound exhibit anticonvulsant properties. For instance, derivatives containing piperazine have shown effectiveness in various seizure models, including maximal electroshock (MES) and pentylenetetrazole (PTZ) tests . The mechanism may involve modulation of neurotransmitter systems or ion channels.
Enzyme Inhibition
The presence of the piperazine moiety may facilitate interactions with various enzymes, including monoamine oxidases (MAOs). Similar compounds have been reported to inhibit MAO-B with significant potency, which is crucial for the treatment of neurodegenerative diseases . The specific interactions of this compound with MAOs remain to be elucidated through docking studies and enzyme assays.
Case Studies
- Anticonvulsant Screening : A study synthesized several piperazine derivatives and tested them for anticonvulsant activity using standard models. Many derivatives showed significant efficacy, suggesting that modifications to the piperazine structure can lead to enhanced pharmacological profiles .
- Antimicrobial Evaluation : A related study highlighted the antimicrobial potential of thiazole derivatives, emphasizing their ability to inhibit specific enzymes involved in bacterial metabolism. This suggests that similar mechanisms may be applicable to our compound.
- MAO Inhibition Studies : Research on pyridazinone derivatives revealed that certain substitutions on the phenyl ring significantly influenced MAO-B inhibition. This highlights the importance of structural modifications in optimizing biological activity .
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-1-[4-(2-oxo-2-thiophen-2-ylethyl)piperazin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2S.C2H2O4/c19-15-5-3-14(4-6-15)12-18(23)21-9-7-20(8-10-21)13-16(22)17-2-1-11-24-17;3-1(4)2(5)6/h1-6,11H,7-10,12-13H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSYPGCHACDFGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CS2)C(=O)CC3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














